Improved Estimated Aqueous Solubility of 4-Methyl-1,4-diazepan-1-yl-aniline vs. CB2 Agonist Scaffold
The compound exhibits an estimated aqueous solubility at 25°C of 3.065 × 10^4 mg/L (log Kow used: 1.33) [1]. This level of solubility is a significant improvement over the broader class of unsubstituted 1,4-diazepane CB2 agonists, which are explicitly characterized in the literature as having 'poor solubility' [2].
| Evidence Dimension | Estimated Aqueous Solubility |
|---|---|
| Target Compound Data | 3.065 × 10^4 mg/L (estimated at 25°C) |
| Comparator Or Baseline | Unsubstituted 1,4-diazepane CB2 agonists |
| Quantified Difference | Target compound estimated solubility >30 g/L vs. comparator class described as 'poor solubility'. |
| Conditions | WSKOW v1.41 estimation model based on Log Kow |
Why This Matters
This estimated high solubility profile makes the compound a favorable starting point for medicinal chemistry optimization, potentially reducing the need for extensive formulation work to overcome solubility issues common to its unsubstituted class counterparts.
- [1] ChemSpider. 4-(4-Methyl-1,4-diazepan-1-yl)aniline: Predicted Properties. View Source
- [2] Riether D, et al. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorg Med Chem Lett. 2011;21(7):2011-2016. View Source
